molecular formula C15H21N3O4S B13965641 3-(3-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(3-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13965641
M. Wt: 339.4 g/mol
InChI Key: MKROXRRYNPHWLU-UHFFFAOYSA-N
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Description

3-(3-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H19N3O4S It is known for its unique structure, which includes a nitro-pyridine ring and a piperidine ring connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Nitro-Pyridine Intermediate: The starting material, 3-nitropyridine, undergoes a nucleophilic substitution reaction with a suitable sulfanyl reagent to form the nitro-pyridine intermediate.

    Coupling with Piperidine: The nitro-pyridine intermediate is then coupled with piperidine under basic conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to yield the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(3-Nitro-pyridin-2-ylsulfanyl)-morpholine-1-carboxylic acid tert-butyl ester
  • 3-(3-Nitro-pyridin-2-ylsulfanyl)-azepane-1-carboxylic acid tert-butyl ester

Uniqueness

3-(3-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a nitro-pyridine ring and a piperidine ring connected via a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 3-(3-nitropyridin-2-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-9-5-6-11(10-17)23-13-12(18(20)21)7-4-8-16-13/h4,7-8,11H,5-6,9-10H2,1-3H3

InChI Key

MKROXRRYNPHWLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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